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molecular formula C11H14O4 B8578016 2-(4-Methoxyphenyl)ethoxyacetic acid

2-(4-Methoxyphenyl)ethoxyacetic acid

Cat. No. B8578016
M. Wt: 210.23 g/mol
InChI Key: CRUOINDSQRWODG-UHFFFAOYSA-N
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Patent
US04649160

Procedure details

6.08 g of 4-methoxyphenethyl alcohol were reacted with 3.8 g of chloroacetic acid in a manner analogous to that described in Example 4(a) to give 6.64 g (79%) of 2-(4-methoxyphenyl)ethoxyacetic acid of melting point 82°-84° C. (from toluene).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([CH2:7][CH2:8][OH:9])=[CH:5][CH:4]=1.Cl[CH2:13][C:14]([OH:16])=[O:15]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([CH2:7][CH2:8][O:9][CH2:13][C:14]([OH:16])=[O:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.08 g
Type
reactant
Smiles
COC1=CC=C(CCO)C=C1
Name
Quantity
3.8 g
Type
reactant
Smiles
ClCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.64 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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